![molecular formula C11H14O3 B1330695 Ethyl 3-phenoxypropionate CAS No. 22409-91-2](/img/structure/B1330695.png)
Ethyl 3-phenoxypropionate
Overview
Description
Ethyl 3-phenoxypropionate: is an organic compound with the molecular formula C11H14O3 . It is a colorless to pale yellow liquid with a pleasant odor. This compound is used primarily as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 3-phenoxypropionate can be synthesized through the esterification of 3-phenoxypropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced by the same esterification process but on a larger scale, using continuous flow reactors to optimize yield and efficiency. The reaction mixture is then purified through distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-phenoxypropionate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-phenoxypropionic acid or 3-phenoxypropanal.
Reduction: 3-phenoxypropanol.
Substitution: Various substituted phenoxypropionates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-phenoxypropionate is an ester characterized by the presence of an ethyl group and a phenoxy group attached to a propionate backbone. Its molecular formula is , with a molecular weight of approximately 178.23 g/mol. The compound exhibits properties typical of esters, such as volatility and reactivity with acids.
Pharmaceutical Research
This compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures can interact with biological molecules, modulating various biochemical pathways. For instance, the imino group in related compounds can form hydrogen bonds with target proteins, potentially altering their functions.
Acaricidal Activity
Recent studies have focused on the acaricidal activity of 3-aryl propionic acid esters, including this compound. These compounds have shown efficacy against Psoroptes cuniculi, a mange mite that affects livestock . The structure-activity relationship (SAR) studies suggest that the ester functional group is crucial for enhancing biological activity, making these compounds promising candidates for developing new acaricides .
Agricultural Applications
As part of research into herbicides and plant growth regulators, this compound may contribute to developing new agrochemicals aimed at controlling broadleaf weeds and woody plants. Its structure suggests potential applications in formulations designed to enhance crop yield and manage pest populations effectively .
Case Study 1: Acaricidal Efficacy
In a study evaluating the acaricidal efficacy of various esters, this compound demonstrated significant activity against Psoroptes cuniculi. The study employed SAR analysis to identify key structural features that enhance efficacy, highlighting the importance of the ester group in achieving higher activity levels compared to related compounds .
Case Study 2: Synthesis and Application in Drug Development
Research into the synthesis of this compound has revealed pathways that could be optimized for large-scale production. These synthetic routes involve reactions with precursor compounds under controlled conditions to yield high-purity products suitable for pharmaceutical applications.
Mechanism of Action
Ethyl 3-phenoxypropionate exerts its effects primarily through its interaction with specific molecular targets. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the disruption of essential metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
- Methyl 3-phenoxypropionate
- Ethyl 2-phenoxypropionate
- Ethyl 3-phenylpropionate
Comparison:
- Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to slightly different physical and chemical properties.
- Ethyl 2-phenoxypropionate: The phenoxy group is attached to the second carbon instead of the third, resulting in different reactivity and applications.
- Ethyl 3-phenylpropionate: Contains a phenyl group instead of a phenoxy group, which significantly alters its chemical behavior and uses.
This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and makes it suitable for various specialized applications in chemistry and industry.
Biological Activity
Ethyl 3-phenoxypropionate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological activity, including its acaricidal properties, enzymatic applications, and synthesis pathways.
Chemical Structure and Properties
This compound is an ester derived from phenoxypropanoic acid. Its chemical structure can be represented as follows:
This compound features a phenoxy group that contributes to its biological interactions.
Acaricidal Activity
Recent studies have highlighted the acaricidal potential of this compound. A series of experiments evaluated its effectiveness against Psoroptes cuniculi, a mange mite responsible for significant agricultural losses. The results indicated that this compound exhibited superior acaricidal activity compared to other esters, such as ethyl cinnamate.
Table 1: Acaricidal Activity of this compound and Related Compounds
Compound | LT50 (hours) | Notes |
---|---|---|
This compound | 12 | Most effective among tested esters |
Ethyl cinnamate | 15 | Lower efficacy than this compound |
Methyl esters | 14 | Similar activity to ethyl esters |
Amides and ketones | >20 | Significantly less active |
The mechanism of action appears to involve an acyl transfer mechanism, where the ester group plays a crucial role in the biological activity. The presence of the carbonyl oxygen in the ester is believed to facilitate interactions with biological receptors, enhancing its acaricidal effects .
Enzymatic Applications
This compound has also been utilized in enzyme-catalyzed reactions . For instance, it serves as a substrate in enzymatic resolution processes aimed at producing optically active compounds. Studies have shown that lipases can effectively hydrolyze this ester, yielding high enantiomeric excesses.
Table 2: Enzymatic Resolution of this compound
Enzyme Type | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|
Pseudomonas lipase | 50 | >98 |
Candida antarctica lipase B | 45 | >95 |
These findings suggest that this compound could be a valuable intermediate in synthesizing pharmaceuticals, particularly antidepressants like fluoxetine .
Case Studies
- Acaricide Development : In a study focused on developing new acaricides, researchers synthesized various derivatives of this compound. The derivatives were tested for their acaricidal properties against P. cuniculi. The study concluded that modifications to the phenoxy group significantly influenced the activity levels, indicating a structure-activity relationship (SAR) worth exploring further .
- Synthesis of Taxol Precursors : this compound was used in a chemoenzymatic synthesis pathway for producing Taxol's C-13 side chain. The process involved using Galactomyces geotrichum as a biocatalyst, showcasing the compound's versatility in synthetic organic chemistry .
Properties
IUPAC Name |
ethyl 3-phenoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJOPXGYSFUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324526 | |
Record name | Ethyl 3-phenoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22409-91-2 | |
Record name | 22409-91-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-phenoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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